molecular formula C14H10N2O6 B7824296 5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid

5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid

Cat. No.: B7824296
M. Wt: 302.24 g/mol
InChI Key: ULGVHUUBIHTFAM-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Olsalazine is synthesized through the dimerization of 5-aminosalicylic acid. The reaction involves the coupling of two molecules of 5-aminosalicylic acid under specific conditions to form the dimer. The reaction typically requires a catalyst and is carried out in an organic solvent under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of Olsalazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Olsalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Olsalazine has a wide range of scientific research applications, including:

Mechanism of Action

Olsalazine exerts its effects by being converted into 5-aminosalicylic acid in the colon. This conversion is facilitated by bacterial azoreductases. The active 5-aminosalicylic acid then inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation in the colon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Olsalazine is unique in its dimerized form, which allows for targeted delivery of 5-aminosalicylic acid to the colon. This targeted delivery reduces systemic side effects and enhances the therapeutic efficacy of the drug .

Properties

IUPAC Name

5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,15,17H,(H,19,20)(H,21,22)/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGVHUUBIHTFAM-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN=C2C=CC(=O)C(=C2)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/N=C\2/C=CC(=O)C(=C2)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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